molecular formula C14H19NO B13657609 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol

1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol

Cat. No.: B13657609
M. Wt: 217.31 g/mol
InChI Key: KZCOGPHFWSLQCD-UHFFFAOYSA-N
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Description

1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol is a synthetic indole derivative characterized by a tert-butyl substituent at the 5-position of the indole ring and an ethanol group at the 3-position.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(5-tert-butyl-1H-indol-3-yl)ethanol

InChI

InChI=1S/C14H19NO/c1-9(16)12-8-15-13-6-5-10(7-11(12)13)14(2,3)4/h5-9,15-16H,1-4H3

InChI Key

KZCOGPHFWSLQCD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CNC2=C1C=C(C=C2)C(C)(C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol can be achieved through various methods. One common approach involves the reaction of 5-tert-butylindole with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tertiary butyl esters, including the target compound . The use of flow microreactors allows for better control over reaction conditions and can lead to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of halides or amines.

Scientific Research Applications

1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-(tert-Butyl)-1H-indol-3-yl)ethanol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in cellular processes. The presence of the indole moiety allows it to interact with biological receptors, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : Bulky substituents (e.g., naphthalene sulfonyl in 4j) improve receptor binding affinity but may reduce solubility. The tert-butyl group balances steric bulk with moderate solubility .
  • Synthetic vs. Natural: Synthetic derivatives often include pharmacologically optimized groups (e.g., sulfonamides, piperazines), while natural analogs (e.g., indole-3-ethanol) lack complex modifications .

5-HT6 Receptor Antagonism

Compounds like 4j (naphthalene sulfonyl-modified indole) exhibit potent 5-HT6 receptor antagonism (IC50 = 32 nM), attributed to the sulfonamide group’s strong hydrogen-bonding interactions .

Enzyme Inhibition and Antimicrobial Activity

Indole-3-ethanol derivatives from natural sources (e.g., marine sponges) show antimicrobial properties , while synthetic analogs like 10a–e (tert-butoxycarbonyl-modified pyrroles) demonstrate enzyme inhibitory activity via steric hindrance and electronic effects . The tert-butyl group in the target compound could similarly modulate enzyme binding pockets.

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